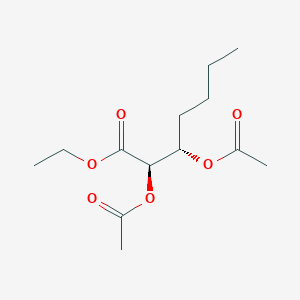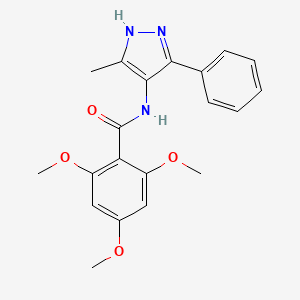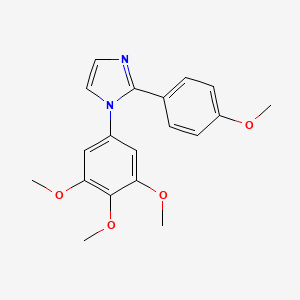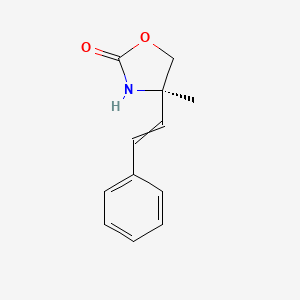
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate is a chiral ester compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its two acetyloxy groups attached to a heptanoate backbone, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate typically involves the esterification of the corresponding heptanoic acid derivative. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, resulting in consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.
Scientific Research Applications
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: This compound has a similar ester structure but differs in the substitution pattern on the heptanoate backbone.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: This compound contains an amino group and a phenyl ring, making it structurally distinct yet functionally similar in certain reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
876591-74-1 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl (2R,3S)-2,3-diacetyloxyheptanoate |
InChI |
InChI=1S/C13H22O6/c1-5-7-8-11(18-9(3)14)12(19-10(4)15)13(16)17-6-2/h11-12H,5-8H2,1-4H3/t11-,12+/m0/s1 |
InChI Key |
JEMZUQBFCFMRCV-NWDGAFQWSA-N |
Isomeric SMILES |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCC(C(C(=O)OCC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)

![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)

![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)




propanedinitrile](/img/structure/B12603344.png)
